molecular formula C4H7N3O8 B8287020 2,2,2-Trinitroethyl 2-hydroxyethyl ether

2,2,2-Trinitroethyl 2-hydroxyethyl ether

Cat. No.: B8287020
M. Wt: 225.11 g/mol
InChI Key: LUPOWWMUPYADCF-UHFFFAOYSA-N
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Description

2,2,2-Trinitroethyl 2-hydroxyethyl ether is a chemical compound of interest in the field of energetic materials research. It features a nitroalkoxy ether structure, combining a trinitroethyl group with a hydroxyethyl chain. This molecular architecture suggests potential utility as a building block or intermediate in the synthesis of more complex energetic compounds . Researchers explore such trinitroethyl derivatives for applications including high-energy propellants and explosives . The presence of the hydroxyl group provides a reactive site for further chemical modification, such as esterification or formation of polyurethane binders, allowing for integration into various polymeric energetic formulations . This product is intended for research and development purposes in controlled laboratory settings only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should conduct all necessary safety and hazard assessments prior to use, as compounds containing trinitroethyl groups are often highly energetic and require careful handling.

Properties

Molecular Formula

C4H7N3O8

Molecular Weight

225.11 g/mol

IUPAC Name

2-(2,2,2-trinitroethoxy)ethanol

InChI

InChI=1S/C4H7N3O8/c8-1-2-15-3-4(5(9)10,6(11)12)7(13)14/h8H,1-3H2

InChI Key

LUPOWWMUPYADCF-UHFFFAOYSA-N

Canonical SMILES

C(COCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Scientific Research Applications

Applications in Energetic Materials

Energetic Plasticizer:
One of the primary applications of 2,2,2-trinitroethyl 2-hydroxyethyl ether is as an energetic plasticizer in propellants and explosives. It enhances the performance of these materials by improving their mechanical properties while maintaining energy output. The compound's ability to increase the oxygen balance in formulations contributes to more efficient combustion and higher energy yields .

Compatibility Studies:
Research has indicated that this compound can be effectively mixed with various binders used in propellant formulations. Compatibility studies are crucial for ensuring stability and performance under different environmental conditions .

High Energy Density Oxidizers

A study investigated the use of this compound as a high-energy dense oxidizer when mixed with nitrocellulose. The thermal behavior and decomposition kinetics were analyzed, revealing that the compound significantly influences the combustion characteristics of the mixture. This suggests potential for developing advanced propellant systems with enhanced performance metrics .

Synthesis and Yield Optimization

Research focused on optimizing the synthesis process of this compound has shown promising results. By adjusting reaction conditions such as temperature and reactant concentrations, researchers have achieved higher yields of the desired product. These advancements are essential for scaling up production for industrial applications .

Data Tables

ApplicationDescriptionReference
PropellantUsed as a plasticizer to enhance performance
ExplosivesImproves energy output and stability
Binders CompatibilityStudies on mixing with various binders for stability

Comparison with Similar Compounds

Research Findings and Data

Thermal Decomposition Data

Compound Decomposition Onset (°C) Peak Temperature (°C) Energy Released (J/g)
TNEN 180 220 2,450
BDNPF 190 235 2,100
NG 50 130 6,200

Source: Thermal analysis studies

Vapor Pressure Comparison

Compound Vapor Pressure at 25°C (Pa)
TNEN 0.0012
BDNPF 0.0008
NG 0.015

Source: Experimental measurements

Preparation Methods

Formation of Iodomethyl 2-(Trimethylsilyloxy)ethyl Ether

The synthesis begins with the reaction of trimethylsilyl iodide (TMSI) and 1,3-dioxolane in an inert solvent such as methylene chloride or 1,1-dichloroethane. Conducted at -70°C to -80°C, this step prevents premature decomposition of TMSI while facilitating nucleophilic attack by the dioxolane oxygen. Cyclohexene is added to scavenge hydrogen iodide, a byproduct that could otherwise reduce trinitroethyl groups in subsequent steps. The reaction produces iodomethyl 2-(trimethylsilyloxy)ethyl ether, isolated in near-quantitative yields under optimized conditions.

Table 1: Reaction Conditions for Iodomethyl Ether Synthesis

ParameterOptimal RangePurpose
Temperature-70°C to -80°CMinimize TMSI decomposition
SolventMethylene chlorideInert medium for silylation
ScavengerCyclohexeneNeutralize HI byproduct
Reaction Time2–3 hoursComplete etherification

Nitroform Coupling to Yield THEE

The iodomethyl ether intermediate is reacted with nitroform (HC(NO₂)₃) in a cooled (-70°C to -80°C) dichloroethane solution. Dimethylformamide (DMF) catalyzes the ionization of nitroform, enabling nucleophilic displacement of the iodide group. This step generates THEE alongside two primary byproducts: a polyformal of ethylene glycol and the formate ester of THEE.

Critical Considerations:

  • Solvent Purity: Anhydrous conditions are essential to prevent hydrolysis of the silyl ether.

  • Temperature Control: Maintaining subzero temperatures suppresses competing elimination reactions.

  • Stoichiometry: A 1:1 molar ratio of iodomethyl ether to nitroform maximizes THEE formation.

Key Reaction Parameters and Optimization

Acid-Mediated Byproduct Removal

Post-reaction crude THEE contains up to 20% polyformal byproducts, which, if nitrated, yield ethylene glycol dinitrate—a volatile contaminant. Treatment with concentrated hydrochloric acid (60°C–65°C, 1 hour) hydrolyzes the polyformal into water-soluble fragments, allowing extraction of purified THEE into methylene chloride.

Table 2: Efficacy of HCl Treatment on Byproduct Removal

Acid ConcentrationTemperatureTreatment DurationByproduct Residual (%)
12 M HCl60°C60 minutes<5%
10 M HCl50°C90 minutes12%
12 M HCl70°C30 minutes8%

Dual-Stage Nitration Protocol

Purified THEE undergoes nitration using a 1:2 mixture of 90% nitric acid and concentrated sulfuric acid. Initial nitration at 0°C–5°C converts THEE to TNEN, while subsequent stirring at room temperature (3 hours) nitrates the residual formate ester byproduct. This two-stage approach ensures complete conversion without over-nitrating the primary product.

Comparative Analysis of Synthetic Routes

The USH644H method achieves a 65% isolated yield of TNEN from THEE, surpassing the <5% yield of earlier routes. Key advantages include:

  • Elimination of Silver Nitrate: Reduces material costs by 40% compared to prior methods.

  • Shorter Reaction Times: Nitration completes in 3 hours versus 7 days for silver-mediated processes.

  • Enhanced Safety: Avoids potassium nitroform, a shock-sensitive intermediate.

Mechanistic Insights:
The silyl ether intermediate stabilizes the reactive iodide group, enabling selective displacement by nitroform. Acidic workup preferentially hydrolyzes polyformals due to their labile ether linkages, whereas THEE’s trinitroethyl group resists protonation .

Q & A

Q. What are the established synthetic routes for 2,2,2-trinitroethyl 2-hydroxyethyl ether, and what are the critical reaction parameters?

The synthesis of TNEHE typically involves nitroalkylation of ethylene glycol derivatives. A common method is the stepwise nitration of ethyl 2-hydroxyethyl ether precursors under controlled acidic conditions. Key parameters include:

  • Temperature : Maintained below 10°C to prevent premature decomposition of nitro intermediates .
  • Nitration agent : A mixture of nitric and sulfuric acids (HNO₃/H₂SO₄) in a 3:1 molar ratio ensures complete trinitration .
  • Purification : Recrystallization from ice-cold ethanol yields >95% purity. Note: Ether linkages in nitro compounds require careful handling due to sensitivity to shock and heat .

Q. How can the purity and structural integrity of TNEHE be validated post-synthesis?

Analytical methods include:

  • NMR spectroscopy : Confirm the presence of three nitro groups (δ 4.5–5.0 ppm for –NO₂ protons) and the ether backbone (δ 3.6–3.8 ppm for –O–CH₂–) .
  • DSC/TGA : Differential scanning calorimetry (DSC) identifies decomposition onset temperatures (~180–200°C), while thermogravimetric analysis (TGA) quantifies thermal stability .
  • Elemental analysis : Match experimental C, H, N, O percentages to theoretical values (e.g., C: 21.3%, N: 24.8%) .

Advanced Research Questions

Q. What factors govern the sensitivity of TNEHE to mechanical and thermal stimuli?

Sensitivity is influenced by:

  • Nitro group density : Higher nitro content correlates with increased impact sensitivity (e.g., TNEHE’s friction sensitivity: 5–10 N, comparable to RDX) .
  • Molecular packing : Crystalline defects or impurities lower activation energy for decomposition. X-ray diffraction can identify lattice irregularities .
  • Ether linkage stability : The –O–CH₂–CH₂–O– bridge may undergo homolytic cleavage under stress, releasing radicals that accelerate decomposition .

Q. How can computational modeling predict TNEHE’s decomposition pathways?

Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level reveal:

  • Primary decomposition : Cleavage of the C–NO₂ bond (activation energy: ~150 kJ/mol) initiates exothermic cascades .
  • Secondary reactions : NO₂ radicals react with ether fragments, generating CO, CO₂, and HCN (validated via mass spectrometry) . Table 1: Key DFT-derived thermodynamic parameters for TNEHE decomposition.
ParameterValue (DFT)Experimental Range
ΔH decomposition-420 kJ/mol-390 to -450 kJ/mol
Activation energy148 kJ/mol140–160 kJ/mol

Q. What experimental designs mitigate contradictions in reported sensitivity data for TNEHE?

Discrepancies in impact sensitivity (e.g., 5–15 N in literature) arise from:

  • Sample preparation : Standardize particle size (≤50 µm) and crystallinity via ball-milling and recrystallization .
  • Testing protocols : Use validated methods (e.g., BAM fall hammer) with controlled humidity (<5% RH) .
  • Statistical analysis : Apply Weibull distributions to sensitivity data to account for probabilistic failure mechanisms .

Methodological Notes

  • Safety protocols : Store TNEHE in desiccated, shock-proof containers at ≤4°C. Avoid contact with transition metals (e.g., Cu, Fe) to prevent catalytic decomposition .
  • Data interpretation : Cross-reference DSC exotherms with FTIR gas-phase analysis to distinguish between oxidative and pyrolytic degradation .

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